![molecular formula C5H10N2O B171149 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol CAS No. 16297-94-2](/img/structure/B171149.png)
3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol
Overview
Description
“3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol” is a chemical compound with the CAS Number: 16297-94-2 . It has a molecular weight of 114.15 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10N2O/c1-5(6-7-5)3-2-4-8/h8H,2-4H2,1H3 . This indicates that the compound has a diazirine ring (a three-membered ring with two nitrogen atoms and one carbon atom) attached to a propyl group and a hydroxyl group.Physical And Chemical Properties Analysis
This compound is a liquid and should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .Scientific Research Applications
Thermal Decomposition Studies
- 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol has been studied for its thermal decomposition properties. Research shows that it undergoes unimolecular reactions and fits linear Arrhenius plots. The major products of its thermolysis are alkenes derived from corresponding carbenes. This contributes to a better understanding of diazirine thermolysis involving ring opening and nitrogen loss or isomerization to a diazo compound (Stevens et al., 1990).
Bioconjugate Chemistry
- In bioconjugate chemistry, this compound is used in the synthesis of N-(2-mercaptoethyl)-3-(3-methyl-3H-diazirine-3-yl) propanamide. This compound has sulfhydryl and amine photoreactive ends, useful for tethering recombinant proteins to chitosan films. It's significant in mimicking axon pathfinding in the nervous system (McCormick et al., 2013).
Synthesis of Novel Compounds
- This chemical is instrumental in the synthesis of new compounds such as 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol. These compounds have applications in studying aggregation behaviors and are characterized using various spectroscopic techniques (Acar et al., 2012).
Development of Photoaffinity Reagents
- The compound is used in the preparation of photoaffinity reagents. For instance, 3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine, derived from it, is a building block for peptide photoaffinity reagents, highlighting its significance in analytical biochemistry (Shih & Bayley, 1985).
Applications in Medicinal Chemistry
- In medicinal chemistry, derivatives of this compound are synthesized for various biological evaluations, such as antifungal compounds and antileukemic activities. These studies contribute to the development of new therapeutic agents (Zambrano-Huerta et al., 2019).
Safety and Hazards
The compound is classified as dangerous with hazard statements H226-H314 . This means it is flammable liquid and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar diazirine compounds are commonly used in biochemical research as photo-crosslinking agents . They can be appended to a ligand or pharmacophore, allowing for UV light-induced covalent modification of a biological target .
Mode of Action
The mode of action of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol involves the formation of a covalent bond with its target upon exposure to UV light . The diazirine group in the compound forms a reactive carbene species when irradiated with UV light. This carbene can then insert into C-H, N-H, and O-H bonds of nearby molecules, creating a covalent link .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific biological target to which it is bound. As a photo-crosslinking agent, it can be used to study a variety of biochemical processes by irreversibly binding to and trapping interacting proteins or other biomolecules .
Pharmacokinetics
Its lipophilicity (Log Po/w) is estimated to be 1.6 (iLOGP), indicating moderate lipophilicity, which could influence its absorption and distribution .
Result of Action
The result of the action of this compound is the formation of a covalent bond with its target molecule. This can result in the permanent modification of the target, which can be useful for studying protein-protein interactions, protein conformational changes, and other dynamic processes in biochemistry .
properties
IUPAC Name |
3-(3-methyldiazirin-3-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(6-7-5)3-2-4-8/h8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJQQKQBBXUDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the major products of the thermal decomposition of 3-(3-Methyldiazirin-3-yl)propan-1-ol?
A1: When heated in solution, 3-(3-Methyldiazirin-3-yl)propan-1-ol (also known as 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol) undergoes a unimolecular reaction. The primary product is the alkene 4-penten-1-ol (MeCH2CH2CH2OH), formed through the loss of nitrogen and rearrangement of the carbene intermediate. [] Interestingly, unlike its carboxylic acid counterpart, this compound does not yield products resulting from intramolecular cyclization with the hydroxyl group. []
Q2: How does the thermolysis rate of 3-(3-Methyldiazirin-3-yl)propan-1-ol compare to other diazirines?
A2: The research indicates that the thermolysis of 3-(3-Methyldiazirin-3-yl)propan-1-ol follows first-order kinetics. The activation energy for this process was determined to be 31.80 ± 1.21 kcal mol–1. [] This data, combined with previous studies on diazirine thermolysis, supports a mechanism involving an initial ring-opening to form a transient intermediate. This intermediate can then either release nitrogen to yield the carbene or undergo isomerization to a diazo compound. []
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